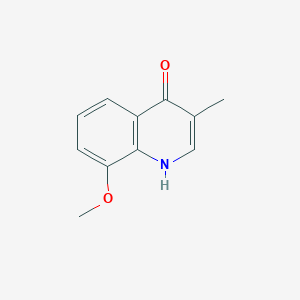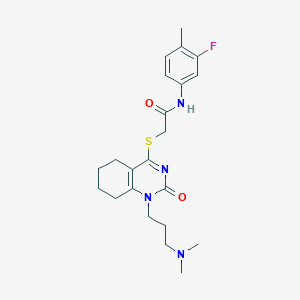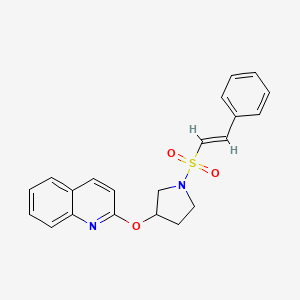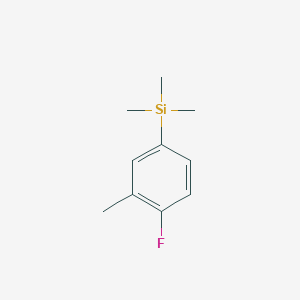
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a chemical compound with the empirical formula C9H7BrN2O2S and a molecular weight of 287.13 . The compound is solid in form .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound is solid in form . More specific physical and chemical properties were not available in the retrieved information.Scientific Research Applications
5-bromo-NMTFC has been found to be useful in various scientific research fields, including organic synthesis, drug discovery, and cell biology. In organic synthesis, 5-bromo-NMTFC has been used as a building block for a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In drug discovery, 5-bromo-NMTFC has been used to synthesize a variety of compounds with potential therapeutic applications. In cell biology, 5-bromo-NMTFC has been used to study the effects of brominated compounds on cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The exact mechanism of action of 5-bromo-NMTFC is unknown. However, it is believed that 5-bromo-NMTFC may act as an inhibitor of protein kinase C (PKC), an enzyme involved in the regulation of cell proliferation and differentiation. In addition, 5-bromo-NMTFC may also act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the formation of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects
5-bromo-NMTFC has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 5-bromo-NMTFC can inhibit the activity of protein kinase C (PKC) and cyclooxygenase-2 (COX-2). In addition, 5-bromo-NMTFC has been found to inhibit the growth of a variety of cancer cell lines, including breast cancer, colon cancer, and lung cancer. 5-bromo-NMTFC has also been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The use of 5-bromo-NMTFC in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 5-bromo-NMTFC is that it is a relatively inexpensive and easily accessible compound. In addition, 5-bromo-NMTFC is relatively stable and can be stored at room temperature for extended periods of time. However, one of the main limitations of 5-bromo-NMTFC is that it is not water soluble and must be dissolved in organic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) in order to be used in laboratory experiments.
Future Directions
Given the potential of 5-bromo-NMTFC in various scientific research fields, there are a number of possible future directions for research. These include further investigation into the mechanism of action of 5-bromo-NMTFC, as well as its potential therapeutic applications. In addition, further research is needed to determine the optimal conditions for the synthesis and purification of 5-bromo-NMTFC. Finally, further investigation is needed to determine the effects of 5-bromo-NMTFC on other biological systems, such as the immune system and the nervous system.
Synthesis Methods
5-bromo-NMTFC can be synthesized in two steps. The first step involves the condensation of 5-methyl-1,3-thiazol-2-yl furan-2-carboxamide with bromine in dimethylformamide (DMF). This reaction produces 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (5-bromo-NMTFC) in a yield of approximately 80%. The second step involves the purification of the 5-bromo-NMTFC by recrystallization from methanol.
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-5-4-11-9(15-5)12-8(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZPKRCSYQLBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2616688.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2616690.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2616692.png)
![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2616694.png)
methanone](/img/structure/B2616695.png)

![2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2616697.png)
